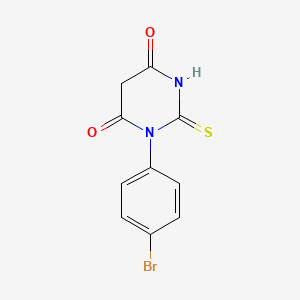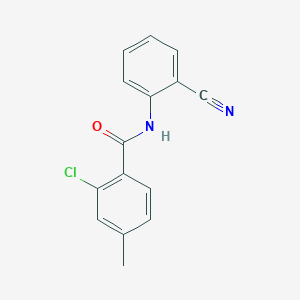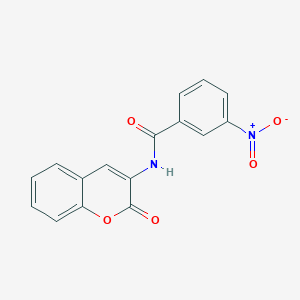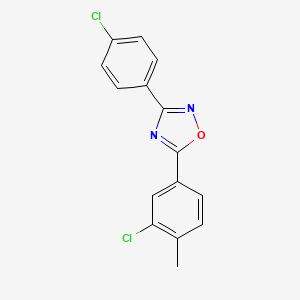
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BrPD, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. BrPD is a derivative of thioxodihydro-pyrimidinedione, which is a class of compounds that has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione disrupts the proliferation of cancer cells, which are highly dependent on de novo pyrimidine synthesis for their growth and survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the differential expression of DHODH in cancer cells compared to normal cells. In addition, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is the potential for off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more potent analogs of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione that may have improved efficacy and selectivity. Another area of interest is the investigation of the potential of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other chemotherapeutic agents. Additionally, the study of the mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may provide insights into the biology of cancer cells and the development of new cancer therapies.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with thiourea, followed by the reaction with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLNDIMDOKVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)